Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-

Description

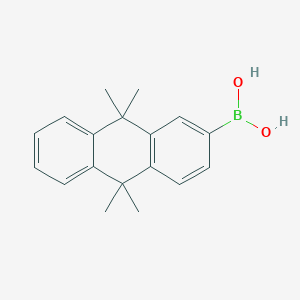

Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, is an organoboron compound that features a boronic acid functional group attached to a 9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl moiety. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

(9,9,10,10-tetramethylanthracen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO2/c1-17(2)13-7-5-6-8-14(13)18(3,4)16-11-12(19(20)21)9-10-15(16)17/h5-11,20-21H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCNRHCTSSASTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(C3=CC=CC=C3C2(C)C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172863 | |

| Record name | B-(9,10-Dihydro-9,9,10,10-tetramethyl-2-anthracenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001080-84-7 | |

| Record name | B-(9,10-Dihydro-9,9,10,10-tetramethyl-2-anthracenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001080-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(9,10-Dihydro-9,9,10,10-tetramethyl-2-anthracenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, typically involves the hydroboration of an appropriate anthracene derivative. One common method starts with 9,10-dihydro-9,9,10,10-tetramethyl-2-bromoanthracene, which undergoes lithiation using a strong base like n-butyllithium. The resulting organolithium intermediate is then treated with a boron-containing reagent such as trimethyl borate or triisopropyl borate, followed by acidic workup to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar hydroboration techniques but are scaled up to accommodate larger quantities. These methods emphasize the use of cost-effective reagents and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.

Substitution: Various nucleophiles, including amines and alcohols, can be used in the presence of suitable catalysts.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl or diaryl compound.

Oxidation: The major products are alcohols or phenols.

Substitution: The major products depend on the nucleophile used, resulting in substituted anthracene derivatives.

Scientific Research Applications

Organic Synthesis

- Suzuki-Miyaura Coupling : This reaction is pivotal in forming carbon-carbon bonds. Boronic acids like B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- are used to couple with aryl or vinyl halides in the presence of palladium catalysts. This method is crucial for creating complex structures in pharmaceuticals and agrochemicals.

- Functionalization of Aromatics : The compound can serve as a building block for synthesizing various aromatic compounds through electrophilic substitution reactions.

Biological Applications

- Enzyme Inhibition : Boronic acids have been studied for their ability to inhibit enzymes such as serine proteases. Their reversible covalent bonding with diols enables the design of selective inhibitors that can modulate biological pathways involved in diseases.

- Sensor Development : The ability of boronic acids to form complexes with diols makes them suitable for developing sensors that detect carbohydrates and other biomolecules. This application is particularly relevant in diagnostic tools for diabetes management.

Material Science

- OLEDs (Organic Light Emitting Diodes) : Boronic acids are integral in synthesizing intermediates for OLEDs due to their ability to form stable complexes and enhance electronic properties. The compound's structure allows it to participate in the formation of luminescent materials .

- Polymer Chemistry : The unique properties of boronic acids enable their use in creating advanced materials such as polymers that exhibit specific thermal and mechanical characteristics .

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- in Suzuki-Miyaura coupling reactions. The results indicated high yields when coupled with various aryl halides under optimized conditions. This showcases the compound's utility in synthesizing complex organic frameworks necessary for drug development.

Case Study 2: Sensor Development

Research focused on developing a sensor utilizing boronic acid derivatives demonstrated successful detection of glucose levels through reversible binding mechanisms. The study highlighted the potential applications of boronic acids in real-time monitoring devices for diabetic patients.

Mechanism of Action

The mechanism of action of boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of boronate esters in carbohydrate chemistry . In Suzuki-Miyaura coupling, the boronic acid undergoes transmetallation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki-Miyaura coupling.

2-Thienylboronic Acid: Contains a thiophene ring, used in similar coupling reactions but offers different electronic properties.

9,9-Dimethylfluorene-2-boronic Acid: Another boronic acid with a fluorene moiety, used in organic synthesis.

Uniqueness

Boronic acid, B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-, is unique due to its anthracene-based structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules, such as in the design of sensors and advanced materials .

Biological Activity

Boronic acid, specifically B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- , is a compound that features a boron atom bonded to a complex organic structure derived from anthracene. Its molecular formula is , indicating the presence of carbon, hydrogen, and boron atoms. This compound is notable for its potential applications in organic synthesis and material science due to its unique structural properties and reactivity.

Biological Activity

Boronic acids are recognized for their significant biological activities, primarily due to their ability to interact with biomolecules. They can form reversible covalent bonds with hydroxyl groups in serine and threonine residues of proteins, which makes them valuable in drug design. This property allows boronic acids to inhibit specific enzymes, particularly proteases and kinases .

The mechanism of action for B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- involves its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic is exploited in various applications such as the formation of boronate esters in carbohydrate chemistry. The compound's interactions can lead to conformational changes in proteins that affect enzymatic activity .

Applications in Drug Design

Boron-containing compounds have shown promise as therapeutic agents across various fields. Notably:

- Anticancer Activity : Some studies have indicated that boronic acids can act as proteasome inhibitors. For instance, bortezomib (a boronic acid derivative) has been shown to inhibit the 26S proteasome by targeting threonine residues, leading to cell cycle arrest and apoptosis in cancer cells .

- Antibacterial Properties : Boronic acids have also been explored for their antibacterial activities. They can bind covalently and reversibly to serine residues in bacterial enzymes, enhancing their effectiveness against resistant strains .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- compared with structurally similar boronic acids:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- | C20H25BO2 | Selective inhibitor; modulates kinase activity |

| (10-Phenylanthracen-9-yl)boronic acid | C20H15BO2 | Used in Suzuki coupling; less sterically hindered |

| (10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid | C26H23BO2 | More complex structure; used as a ligand in catalysis |

| (10-Phenyl-9-anthracenyl)boronic acid pinacol ester | C26H25BO2 | Highly reactive; utilized in chromatographic analysis |

Case Studies and Research Findings

Recent studies have highlighted the diverse biological activities of boronic acids:

- Antitumor Activity : Research has demonstrated that B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)- can inhibit cell proliferation through its interaction with specific protein targets involved in cell signaling pathways. In vitro studies showed significant growth inhibition in cancer cell lines .

- Enzyme Inhibition : A study focused on the interactions of this compound with various kinases revealed its potential as a selective inhibitor that could modulate critical biochemical pathways involved in cancer progression.

- Antibacterial Efficacy : Another investigation reported that certain derivatives exhibited strong antibacterial activity against resistant strains by targeting β-lactamases—enzymes responsible for antibiotic resistance—demonstrating the utility of boronic acids in combating infections .

Q & A

Q. What synthetic strategies are recommended for preparing boronic acid derivatives with bulky anthracenyl substituents, such as B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-boronic acid?

Methodological Answer: Synthesis of bulky boronic acids often begins with precursor molecules due to challenges in purifying free boronic acids. Aromatic boronic acids are typically synthesized via Miyaura borylation, using palladium catalysts to couple aryl halides with bis(pinacolato)diboron. For sterically hindered anthracenyl derivatives, optimizing reaction conditions (e.g., elevated temperatures, extended reaction times) and using electron-rich ligands (e.g., SPhos) can improve yields . Prodrug approaches (e.g., boronic esters) are often employed to stabilize intermediates, followed by acid hydrolysis to release the free boronic acid .

Q. How can researchers address challenges in characterizing boronic acids with bulky aromatic groups using mass spectrometry?

Methodological Answer: Boronic acids undergo dehydration/trimerization during mass spectrometry (MS), complicating analysis. Derivatization with diols (e.g., pinacol) to form boronic esters stabilizes the compound, eliminating boroxine formation. For MALDI-MS, on-plate derivatization using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent enables efficient detection of peptide boronic acids. This approach is validated for linear and branched structures with multiple boronic acid moieties .

Q. What purification techniques are effective for isolating boronic acids with high steric hindrance?

Methodological Answer: High-performance liquid chromatography (HPLC) with MaxPeak™ Premier columns minimizes nonspecific adsorption (NSA) of boronic acids to column surfaces. Mobile phases with additives (e.g., 0.1% formic acid) and gradient elution (e.g., 5–95% acetonitrile in water) enhance resolution for structurally similar boronic acids . For lab-scale purification, silica gel chromatography with low-polarity solvents (e.g., hexane/ethyl acetate) is recommended to prevent decomposition.

Advanced Research Questions

Q. How can researchers analyze the interaction of bulky boronic acids with glycoproteins to design targeted sensors?

Methodological Answer: Surface plasmon resonance (SPR) spectroscopy using boronic acid-functionalized gold substrates quantifies glycoprotein binding. For B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-boronic acid, immobilization on carboxymethyl dextran-coated SPR chips allows real-time monitoring of binding kinetics. Buffer optimization (e.g., pH 8.5 borate buffer) minimizes nonspecific interactions, while competitive elution with sorbitol confirms specificity .

Q. What computational methods aid in predicting the bioactivity of anthracenyl boronic acids in drug discovery?

Methodological Answer: Density functional theory (DFT) calculations assess boronic acid interactions with biological targets (e.g., proteasomes, β-lactamases). For example, molecular docking studies using AutoDock Vina can model binding to the KPC-2 β-lactamase active site. Parameters like binding energy (ΔG) and hydrogen-bonding patterns guide rational design of inhibitors. MD simulations (e.g., GROMACS) further evaluate stability in aqueous environments .

Q. How does steric hindrance in anthracenyl boronic acids influence their thermal stability for material science applications?

Methodological Answer: Thermogravimetric analysis (TGA) reveals that bulky substituents (e.g., tetramethyl groups) enhance thermal stability by reducing molecular mobility. Pyrene-1-boronic acid, a structurally analogous compound, shows stability up to 600°C. For B-(9,10-dihydro-9,9,10,10-tetramethyl-2-anthracenyl)-boronic acid, TGA under nitrogen at 10°C/min provides degradation profiles, with derivative thermogravimetry (DTG) peaks indicating decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.